Aluminum triacrylate

概述

描述

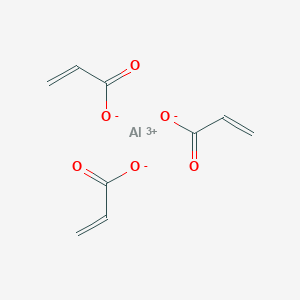

Aluminum triacrylate is an organometallic compound that consists of aluminum ions coordinated with three acrylate ligands. This compound is of significant interest due to its potential applications in various fields, including materials science and polymer chemistry. The presence of acrylate groups allows for polymerization, making it useful in creating advanced materials with specific properties.

准备方法

Synthetic Routes and Reaction Conditions: Aluminum triacrylate can be synthesized through several methods. One common approach involves the reaction of aluminum powder with acrylic acid. The reaction typically requires heating to around 100°C to facilitate the formation of the desired product. Additionally, aluminum foil pretreated with abrasive paper can be used as a source of aluminum . Copper shavings are sometimes added to speed up the reaction .

Industrial Production Methods: In industrial settings, this compound is often produced using aluminum isopropylate as a precursor. The isopropyl groups in aluminum isopropylate are replaced with acrylic groups through a reaction with acrylic acid . This method allows for the efficient production of this compound on a larger scale.

化学反应分析

Types of Reactions: Aluminum triacrylate undergoes various chemical reactions, including polymerization, thermal decomposition, and reactions with other metal salts.

Common Reagents and Conditions:

Polymerization: The acrylate groups in this compound can undergo radical polymerization in the presence of a photoinitiator.

Thermal Decomposition: Upon heating, this compound decomposes, releasing acrylic acid and forming aluminum oxide.

Major Products Formed:

Polymerization: The major product is a polymer network that incorporates aluminum ions, which can be used in advanced materials.

Thermal Decomposition: The primary products are aluminum oxide and acrylic acid.

科学研究应用

Synthesis and Properties

Aluminum triacrylate is synthesized through a two-step process involving the reaction of aluminum chloride with methacrylic acid. The resulting compound exhibits a white, odorless solid form, which is reactive due to its acrylate groups. This structure facilitates its use as a filler and binder in different materials.

Ceramics Production

One of the primary applications of this compound is as a precursor for the synthesis of ceramics using stereolithographic 3D printing. The photopolymerization process involves creating a polymer precursor based on an acrylate suspension that can be used to fabricate corundum ceramics.

Key Findings:

- The photopolymerization process allows for the precise shaping of ceramic materials.

- A significant weight loss during heat treatment indicates its potential as a binder when combined with aluminum oxide powder.

Reactive Filler in Elastomers

This compound has been employed as a reactive filler in elastomers, particularly in ethylene propylene diene monomer (EPDM) rubber composites.

Research Insights:

- The addition of ALTA enhances mechanical properties such as tensile strength, modulus, and abrasion resistance.

- Studies using Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) show improved curing characteristics when ALTA is incorporated into rubber formulations .

Case Study: Stereolithographic 3D Printing

In a study focused on the use of this compound in 3D printing, researchers demonstrated its effectiveness as a binder for ceramic components. The findings revealed that:

- ALTA-based ceramics exhibited high strength and durability.

- The ability to control the polymerization process allowed for complex geometries not achievable through traditional methods .

Case Study: EPDM Rubber Composites

A comparative study investigated the mechanical properties of EPDM rubber composites with varying concentrations of this compound:

- Increased filler content led to enhanced tensile strength and hardness.

- The abrasion resistance improved significantly with higher ALTA content, making it suitable for applications requiring durable materials .

Data Tables

作用机制

The mechanism of action of aluminum triacrylate primarily involves its ability to undergo polymerization and form stable polymer networks. The acrylate groups in the compound participate in radical polymerization, leading to the formation of cross-linked structures. These structures provide mechanical strength and thermal stability to the resulting materials . Additionally, the aluminum ions can interact with other components in the polymer matrix, enhancing the material’s properties.

相似化合物的比较

Aluminum Isopropylate: Used as a precursor in the synthesis of aluminum triacrylate.

Aluminum Hydroxoacrylate: Another aluminum acrylate compound with similar properties.

Aluminum Oxide: A product of the thermal decomposition of this compound.

Uniqueness: this compound is unique due to its ability to form polymer networks through radical polymerization. This property makes it particularly valuable in the production of advanced materials with specific mechanical and thermal properties. Its versatility in various applications, from 3D printing to biomedical devices, sets it apart from other aluminum compounds .

属性

CAS 编号 |

15743-20-1 |

|---|---|

分子式 |

C3H4AlO2 |

分子量 |

99.04 g/mol |

IUPAC 名称 |

aluminum;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Al/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChI 键 |

HKPJRGXAMFGTMD-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Al+3] |

规范 SMILES |

C=CC(=O)O.[Al] |

Key on ui other cas no. |

15743-20-1 |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

79-10-7 (Parent) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aluminum triacrylate interact with ethylene propylene diene monomer (EPDM) and what are the downstream effects on the material properties?

A1: this compound acts as a reactive filler in EPDM, leading to significant improvements in mechanical properties. [, ] It achieves this through two primary mechanisms:

- Ionic Crosslinking: Unlike conventional fillers like carbon black which primarily enhance physical crosslinking, this compound introduces ionic crosslinks within the EPDM matrix. [] This is due to the reactive acrylate groups of this compound.

- Enhanced Filler-Matrix Interaction: this compound improves the interaction between the filler particles (including itself and any carbon black present) and the EPDM matrix. [] This leads to a more homogenous dispersion of fillers and contributes to the enhanced mechanical properties.

Q2: What is the impact of varying this compound loading on the curing characteristics of carbon black-filled EPDM?

A2: Increasing the loading of this compound in carbon black-filled EPDM influences the curing kinetics. [] This is because the combination of carbon black (promoting physical crosslinking) and this compound (introducing ionic crosslinking) results in a complex interplay of curing mechanisms. Studies using rheometers have shown that these altered curing characteristics are dose-dependent, meaning the specific changes in curing time and behavior will vary based on the amount of this compound added. []

Q3: How does the morphology of the EPDM composite change with the addition of this compound?

A3: Scanning electron microscope analysis of fractured surfaces reveals that this compound significantly alters the morphology of EPDM/carbon black composites. [] The presence of this compound, especially when used as a partial substitute for carbon black, leads to a more homogeneous dispersion of fillers within the EPDM matrix. [] This improved filler-matrix interaction is visually evident in the micrographs and contributes to the enhanced mechanical properties observed in these composites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。